molecular formula C21H19FN4O2 B3413455 N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946232-10-6

N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3413455
CAS No.: 946232-10-6
M. Wt: 378.4 g/mol
InChI Key: AIVBXIDTJMNLIV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, an oxadiazole ring, and an indole moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the fluorophenyl group. Common synthetic routes include:

    Formation of the Indole Core: This step often involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is usually synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Fluorophenyl Group: This step can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
  • N-(4-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
  • N-(4-bromophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-2-5-20-24-25-21(28-20)18-12-14-6-3-4-7-17(14)26(18)13-19(27)23-16-10-8-15(22)9-11-16/h3-4,6-12H,2,5,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVBXIDTJMNLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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